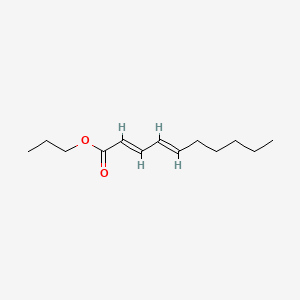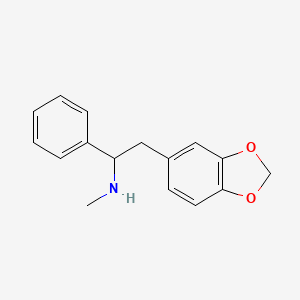
Methylenedioxymephenidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of methylenedioxymephenidine involves several steps, starting with the preparation of the precursor compounds. The synthetic routes typically involve the following steps:
Formation of the Methylenedioxy Ring: This step involves the reaction of a phenol with formaldehyde and a base to form the methylenedioxy ring.
Amine Introduction:
Final Assembly: The final step involves the coupling of the methylenedioxy ring with the amine group to form this compound.
化学反应分析
Methylenedioxymephenidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Methylenedioxymephenidine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of various chemical reactions and to develop new synthetic methods.
Biology: It is used to study the effects of phenethylamine derivatives on biological systems, including their interactions with enzymes and receptors.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other compounds.
作用机制
The mechanism of action of methylenedioxymephenidine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitters like dopamine and serotonin. This modulation occurs through the inhibition of reuptake transporters and the activation of specific receptors. The exact molecular targets and pathways involved are still under investigation, but it is clear that this compound has a significant impact on the central nervous system.
相似化合物的比较
Methylenedioxymephenidine is similar to other phenethylamine derivatives, such as:
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Both compounds have similar chemical structures and effects on the central nervous system, but this compound is considered to be less toxic.
Methylenedioxyamphetamine (MDA): This compound is also a phenethylamine derivative with similar effects, but it has a different mechanism of action and is used for different applications.
Methylenedioxyethylamphetamine (MDEA): Similar to MDMA and MDA, this compound has similar effects but is used for different purposes.
属性
CAS 编号 |
1350821-28-1 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yl)-N-methyl-1-phenylethanamine |
InChI |
InChI=1S/C16H17NO2/c1-17-14(13-5-3-2-4-6-13)9-12-7-8-15-16(10-12)19-11-18-15/h2-8,10,14,17H,9,11H2,1H3 |
InChI 键 |
DNOTUUOUOFJQJC-UHFFFAOYSA-N |
规范 SMILES |
CNC(CC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


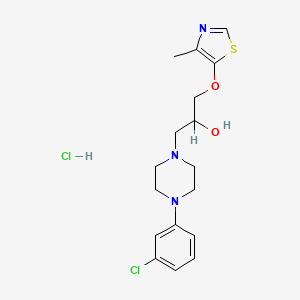
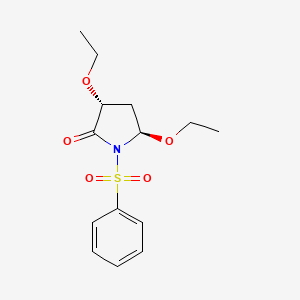
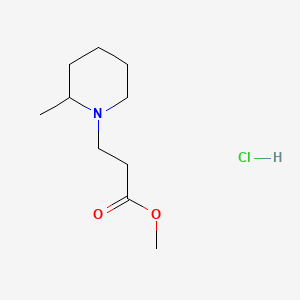
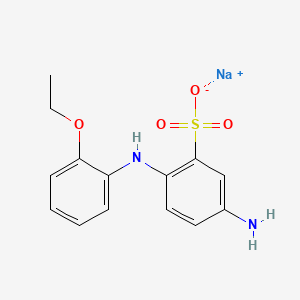
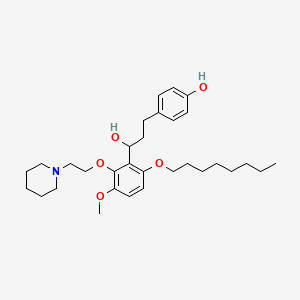

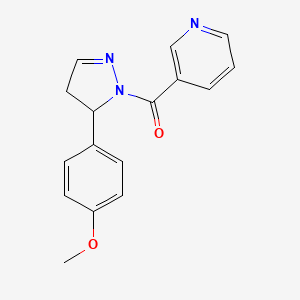
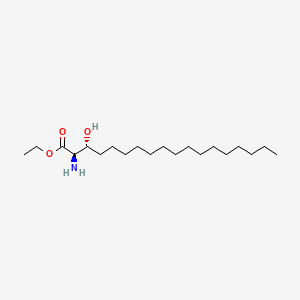
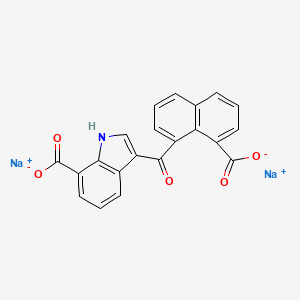

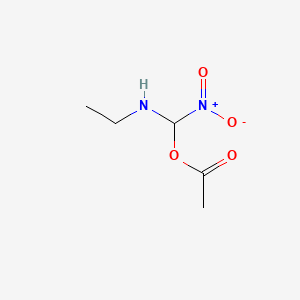
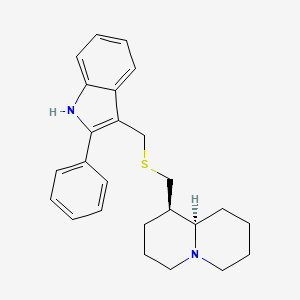
![N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12752980.png)
